molecular formula C25H26N2O4 B251550 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B251550
M. Wt: 418.5 g/mol
InChI Key: AOUVTMRITWIWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BIM-8 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves its interaction with specific receptors in the body. This compound has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in the regulation of pain and addiction. BIM-8 can also modulate the activity of the dopamine and serotonin systems in the brain, which are involved in mood regulation and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide are dependent on its mechanism of action. This compound has been shown to have analgesic effects, as it can inhibit the transmission of pain signals in the body. BIM-8 can also induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In addition, this compound has been shown to modulate the activity of certain neurotransmitter systems in the brain, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potential applications in cancer research and drug addiction treatment. This compound has been shown to have potent effects on cancer cells and can modulate the activity of certain neurotransmitter systems in the brain. However, one of the limitations of using BIM-8 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research on 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One of the directions is to further investigate its potential applications in cancer research and drug addiction treatment. Studies can be conducted to determine the safety and efficacy of this compound in humans. Another direction is to explore its potential use in other fields, such as pain management and mood disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been achieved using various methods. One of the methods involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylboronic acid with 4-chlorobenzonitrile in the presence of a palladium catalyst. The resulting product is then reacted with benzyl alcohol in the presence of a base to yield 4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.

Scientific Research Applications

4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been the subject of scientific research due to its potential applications in various fields. One of the applications of this compound is in the field of cancer research. Studies have shown that BIM-8 can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use as a treatment for drug addiction, as it can modulate the activity of certain neurotransmitter systems in the brain.

properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C25H26N2O4/c1-17(2)24(28)27-22-14-11-20(15-23(22)30-3)26-25(29)19-9-12-21(13-10-19)31-16-18-7-5-4-6-8-18/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

AOUVTMRITWIWBW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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